UCK2 Kinase Inhibition: Ki = 1.0 μM (Weak Inhibitor) with Non-Competitive Mechanism
1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea (CHEMBL1592234) exhibits weak inhibitory activity against human uridine-cytidine kinase 2 (UCK2) with a Ki of 1.0 μM (1000 nM) [1]. This places it as a low-potency UCK2 inhibitor compared to optimized tool compounds. In contrast, UCK2 Inhibitor-2 demonstrates an IC₅₀ of 3.8 μM, and UCK2 Inhibitor-3 shows an IC₅₀ of 16.6 μM—both also non-competitive inhibitors but with potency differences ranging from approximately 3.8-fold to 16.6-fold depending on the comparator . The compound's inhibition mechanism was determined as non-competitive with respect to uridine and phosphoenolpyruvate substrates [1].
| Evidence Dimension | UCK2 enzyme inhibition (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 1.0 μM (1000 nM) |
| Comparator Or Baseline | UCK2 Inhibitor-2: IC₅₀ = 3.8 μM; UCK2 Inhibitor-3: IC₅₀ = 16.6 μM; UCK2 Inhibitor-1: IC₅₀ = 4.7 μM |
| Quantified Difference | Target compound is 3.8× to 16.6× less potent than optimized UCK2 tool compounds |
| Conditions | In vitro enzyme assay using C-terminally His6-tagged human UCK2 expressed in E. coli BL21(DE3) cells |
Why This Matters
Researchers requiring a UCK2 inhibitor should not select this compound based on potency alone; its value lies in its distinct chemical scaffold for SAR exploration rather than as a potent probe, and procurement decisions must account for its weak inhibition profile.
- [1] BindingDB. BDBM50522195 (CHEMBL1592234): Ki = 1000 nM against human UCK2. 2022. View Source
